

SC144 Hydrochloride: A Novel gp130 Inhibitor for Ovarian Cancer Therapy

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Compound of Interest

Compound Name: SC144 hydrochloride

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A Technical Guide on its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of **SC144 hydrochloride**, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), in the context of ovarian cancer. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Introduction

Ovarian cancer remains a significant cause of gynecologic cancer-related mortality, with high rates of recurrence and chemoresistance. The interleukin-6 (IL-6)/gp130/STAT3 signaling axis has been identified as a critical pathway in the progression of ovarian cancer, contributing to tumor growth, survival, invasion, and drug resistance.[1][2][3] **SC144 hydrochloride** has emerged as a promising therapeutic agent that targets this pathway by directly inhibiting gp130, the common signal transducer for the IL-6 family of cytokines.[1][4] Preclinical studies have demonstrated its potent anti-tumor activity in both in vitro and in vivo models of ovarian cancer, including those resistant to standard chemotherapies.[4][5]

Mechanism of Action

Foundational & Exploratory





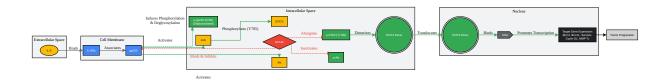
SC144 hydrochloride exerts its anti-cancer effects by disrupting the gp130-mediated signaling cascade. Its primary mechanism involves binding to gp130, which leads to a cascade of downstream effects that ultimately inhibit tumor cell proliferation and survival.[1][5]

Key mechanistic actions of SC144 include:

- Direct gp130 Inhibition: SC144 binds to the gp130 receptor.[1][6] This interaction induces phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[1][5]
- Abrogation of STAT3 Activation: By modulating gp130, SC144 prevents the phosphorylation and subsequent nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][7] STAT3 is a key downstream effector of gp130, and its constitutive activation is a hallmark of many cancers, including ovarian cancer.[2][3]
- Downregulation of STAT3 Target Genes: The inhibition of STAT3 activation leads to the
 reduced expression of its downstream target genes, which are crucial for tumor progression.
 These genes include anti-apoptotic proteins (Bcl-2, Bcl-XL, survivin), cell cycle regulators
 (cyclin D1), and proteins involved in metastasis (MMP-7).[2][8]
- Inactivation of Akt: In addition to the STAT3 pathway, SC144 has been shown to lead to the inactivation of the pro-survival kinase Akt.[5][9]

The following diagram illustrates the signaling pathway targeted by **SC144 hydrochloride**.





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Caption: SC144 hydrochloride mechanism of action in ovarian cancer cells.

Quantitative Data on Biological Activity In Vitro Cytotoxicity

SC144 hydrochloride has demonstrated potent cytotoxicity against a panel of human ovarian cancer cell lines, including those with acquired resistance to standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



Cell Line	Description	IC50 (μM)	Reference(s)
OVCAR-8	Human ovarian adenocarcinoma	0.72	[5][9]
OVCAR-5	Human ovarian adenocarcinoma	0.49	[9]
OVCAR-3	Human ovarian adenocarcinoma	0.95	[5][9]
NCI/ADR-RES	Paclitaxel and Doxorubicin-resistant	0.43	[4][5]
HEY	Cisplatin-resistant	0.88	[4][5]

Induction of Apoptosis

SC144 treatment has been shown to induce apoptosis in ovarian cancer cells. In OVCAR-8 and Caov-3 cells, treatment with 2 μ M of SC144 for 72 hours resulted in a significant increase in apoptosis compared to untreated cells and normal epithelial cells.[4][6]

In Vivo Efficacy

Preclinical studies using mouse xenograft models of human ovarian cancer have demonstrated the in vivo anti-tumor efficacy of SC144.

Model	Administrat ion	Dosage	Duration	Tumor Growth Inhibition	Reference(s
OVCAR-8 Xenograft	Intraperitonea I (i.p.)	10 mg/kg/day	58 days	~73%	[4][5]
OVCAR-8 Xenograft	Oral (p.o.)	100 mg/kg/day	35 days	~82%	[5][9]

Experimental Protocols



The following section outlines the general methodologies employed in the preclinical evaluation of **SC144 hydrochloride**.

Cell Lines and Culture

Human ovarian cancer cell lines (OVCAR-8, OVCAR-5, OVCAR-3, NCI/ADR-RES, HEY, Caov-3) and normal epithelial cells (kidney and endometrial) were used.[4][5] Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.[10]

Cell Growth Inhibition Assay (MTT Assay)

- Objective: To determine the cytotoxic effects of SC144.
- Procedure:
 - Cells were seeded in 96-well plates.
 - After 24 hours, cells were treated with various concentrations of SC144.
 - Following a 72-hour incubation, MTT reagent was added to each well.
 - After incubation, the formazan crystals were dissolved in DMSO.
 - Absorbance was measured at 570 nm using a microplate reader.
 - IC50 values were calculated from dose-response curves.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

- Objective: To quantify the induction of apoptosis.
- Procedure:
 - \circ Cells were treated with SC144 (e.g., 2 μ M) or vehicle control for a specified time (e.g., 72 hours).[4][6]
 - Cells were harvested and washed with cold PBS.



- Cells were resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI).[6]
- Samples were analyzed by flow cytometry to differentiate between viable, early apoptotic,
 late apoptotic, and necrotic cells.[4][6]

Western Blotting

- Objective: To analyze the expression and phosphorylation status of proteins in the gp130/STAT3 signaling pathway.
- Procedure:
 - Cells were treated with SC144 for various times and at different concentrations.
 - Cell lysates were prepared, and protein concentrations were determined.
 - Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
 - Membranes were blocked and incubated with primary antibodies against total and phosphorylated forms of gp130, STAT3, Akt, and other target proteins.
 - After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using a chemiluminescence detection system.

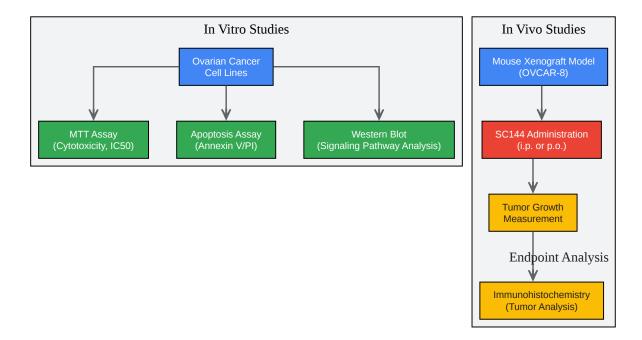
In Vivo Tumor Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of SC144 in a living organism.
- Procedure:
 - Female athymic nude mice were used.[4]
 - Human ovarian cancer cells (e.g., OVCAR-8) were subcutaneously injected into the flanks of the mice.[4]
 - When tumors reached a palpable size, mice were randomized into treatment and control groups.



- SC144 was administered daily via intraperitoneal injection or oral gavage at specified doses.[4][5]
- Tumor volume was measured regularly.
- At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for markers of proliferation and apoptosis.[4]

The following diagram provides a general workflow for the preclinical evaluation of SC144.



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Caption: General experimental workflow for preclinical evaluation of SC144.

Combination Therapy Potential

SC144 has shown synergistic effects when combined with conventional chemotherapeutic agents.[11] Studies have indicated that SC144 can sensitize ovarian cancer cells to platinum-



based drugs like cisplatin and carboplatin, as well as to PARP inhibitors like olaparib.[12] This suggests a potential role for SC144 in overcoming chemoresistance and improving therapeutic outcomes in ovarian cancer.

Conclusion and Future Directions

SC144 hydrochloride is a promising, orally bioavailable gp130 inhibitor with significant antitumor activity in preclinical models of ovarian cancer. Its ability to target the gp130/STAT3 signaling pathway, induce apoptosis, and inhibit tumor growth, particularly in chemoresistant models, highlights its therapeutic potential. Further investigation into its clinical efficacy, safety profile, and optimal combination strategies is warranted to translate these preclinical findings into improved treatments for patients with ovarian cancer. While no clinical trials specifically for SC144 in ovarian cancer are highlighted in the provided search results, the potent preclinical data suggests its potential for future clinical development.[13]

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